REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1(C(OCC)=O)[C:14]2[S:15][CH:16]=[CH:17][C:13]=2[C:12](C(OCC)=O)([C:18]([O:20]CC)=[O:19])[C:8]2[S:9][CH:10]=[CH:11][C:7]1=2)=[O:5])C.[OH-].[K+].OO.Cl>O1CCOCC1>[S:9]1[CH:10]=[CH:11][C:7]2[C:6]([C:4]([OH:5])=[O:3])=[C:14]3[C:13](=[C:12]([C:18]([OH:20])=[O:19])[C:8]1=2)[CH:17]=[CH:16][S:15]3 |f:1.2|
|
Name
|
Benzo[1,2-b;4,5-b′]dithiophene-4,4,8,8-tetracarboxylic acid tetraethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(C2=C(SC=C2)C(C2=C1SC=C2)(C(=O)OCC)C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
730 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the yellow precipitate filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C(=C1SC=CC1=C2C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |